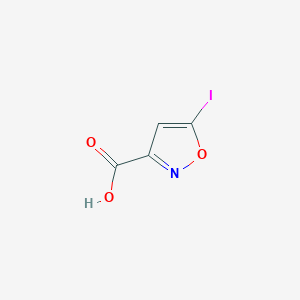

5-Iodo-1,2-oxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

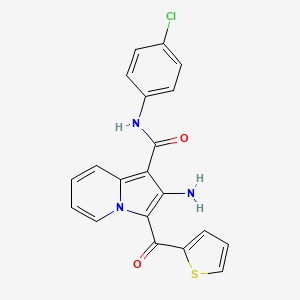

5-Iodo-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2INO3 and a molecular weight of 238.97 . It has an IUPAC name of 5-iodoisoxazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring with an iodine atom at position 5 and a carboxylic acid group at position 3 . The InChI code for this compound is 1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methodology for 2,5-Disubstituted-1,3-oxazoles : A study by Williams and Fu (2010) in Organic Letters explains the use of deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a C-5 carbanion. This is reactive with electrophiles, facilitating the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles, leading to cross-coupling reactions. This provides a route for synthesizing 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).

Photooxygenation of Oxazoles : Wasserman, Gambale, and Pulwer (1981) describe in Tetrahedron how oxazoles, such as 5-Iodo-1,2-oxazole-3-carboxylic acid, can be used as masked forms of activated carboxylic acids. This is significant for the synthesis of macrolides, including (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman et al., 1981).

Cyclization of 2-Iodo-3-ureidopropionic Acid : Buehler and Sander (1978) in Biochemical and Biophysical Research Communications discuss the hydrolysis of 5-iodo-5,6-dihydrouracil leading to the formation of 2-amino-2-oxazoline-3-carboxylic acid. This showcases an intramolecular cyclization process involving 2-Iodo-3-ureidopropionic acid, a derivative of this compound (Buehler & Sander, 1978).

Applications in Chemistry and Biochemistry

Ruthenium-Catalyzed Synthesis of Triazoles : Ferrini et al. (2015) in The Journal of Organic Chemistry developed a protocol using ruthenium-catalyzed cycloaddition for preparing 5-amino-1,2,3-triazole-4-carboxylic acid, indicating the potential use of this compound in similar synthetic pathways (Ferrini et al., 2015).

Palladium-Catalyzed Arylation of Ethyl Oxazole-4-Carboxylate : Verrier et al. (2008) describe a method for synthesizing (hetero)aryloxazoles through palladium-catalyzed arylation of ethyl oxazole-4-carboxylate, which can be related to the reactivity of this compound in similar contexts (Verrier et al., 2008).

Aqueous Synthesis of Iodo-1,2,3-triazoles : Li et al. (2017) in Chemistry detail a copper-catalyzed method for synthesizing 5-iodo-1,2,3-triazoles, demonstrating the potential for this compound in the modification of bioactive molecules (Li et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 5-Iodo-1,2-oxazole-3-carboxylic acid are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been used in various fields of medicinal chemistry . .

Mode of Action

Oxazoles, in general, are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, but the specific interactions of this compound remain to be elucidated .

Propriétés

IUPAC Name |

5-iodo-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXFEBIJHCTRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2430919.png)

![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)

![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)

![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430941.png)